REACTION_CXSMILES
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[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)(=O)[CH3:2].[H][H]>[Pd].C(O)(=O)C>[CH2:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8](=[O:13])[CH2:7]2)[CH3:2]
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Name
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|
Quantity
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54 g
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Type
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reactant
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Smiles
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C(C)(=O)C=1C=C2CC(NC2=CC1)=O
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Name
|
|
Quantity
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5 g
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Type
|
catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst is removed
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Type
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FILTRATION
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Details
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by filtering through a bed of Celite
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue is treated with ether
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Name
|
|
Type
|
product
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Smiles
|
C(C)C=1C=C2CC(NC2=CC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |